molecular formula C14H7ClF4O2 B6410167 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261966-78-2

4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6410167
CAS RN: 1261966-78-2
M. Wt: 318.65 g/mol
InChI Key: XLIAHAFQZMAGCO-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% (4-Cl-TFPB) is a compound used in organic synthesis and laboratory experiments. It is a white powder that is insoluble in water, but soluble in most organic solvents. 4-Cl-TFPB is a versatile reagent that can be used in a variety of synthetic pathways, including the synthesis of drugs, pesticides, and other organic compounds. It is also used in some scientific research applications, such as the study of enzyme inhibition and the study of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is not well understood. It is believed to interact with certain receptors in the body, modulating their activity. It is also believed to inhibit the activity of certain enzymes, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% are not well understood. It is believed to interact with certain receptors in the body, modulating their activity. It is also believed to inhibit the activity of certain enzymes, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, easy availability, and its ability to interact with certain receptors and enzymes. The main limitation of using 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.

Future Directions

For 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its potential interactions with other compounds and its potential toxicity is needed. Additionally, further research into its potential use in drug synthesis and drug delivery is needed. Finally, further research into its potential use in laboratory experiments is needed.

Synthesis Methods

4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is typically synthesized by a reaction between 4-chloro-2-fluoro-3-trifluoromethylphenol and benzoic acid. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The reaction is usually complete within one hour, and the resulting product is a white powder with 95% purity.

Scientific Research Applications

4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in the study of enzyme inhibition, as it can inhibit the activity of certain enzymes. It is also used in the study of the mechanism of action of drugs, as it can bind to certain receptors and modulate their activity. Additionally, it can be used to study the biochemical and physiological effects of drugs, as it can interact with certain cellular pathways.

properties

IUPAC Name

4-chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4O2/c15-8-2-3-9(13(20)21)10(6-8)7-1-4-12(16)11(5-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIAHAFQZMAGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691864
Record name 5-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261966-78-2
Record name 5-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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